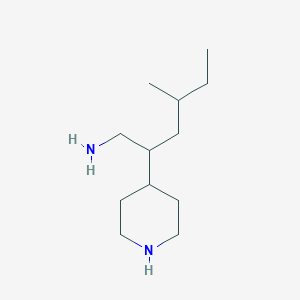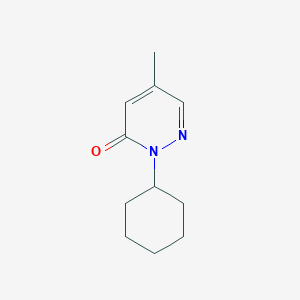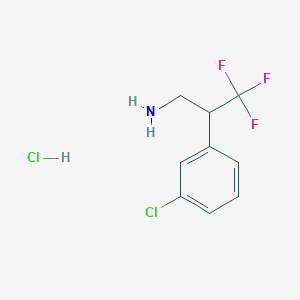![molecular formula C9H11N3O B13185885 1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B13185885.png)
1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[4,5-c]pyridine scaffold is known for its biological activity and is often explored in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol typically involves the construction of the imidazo[4,5-c]pyridine core followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a pyridine derivative, the imidazole ring can be formed through a cyclization reaction with an appropriate amine and aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is critical to achieving optimal results.
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Halogenating agents, nucleophiles, and electrophiles are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is explored for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)propan-1-one: Another pyridine derivative with different functional groups.
2-Piperidin-4-ylpropan-2-ol: Contains a piperidine ring instead of an imidazole ring.
3-[3-chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl)phenyl]propan-1-ol: Features an isoxazole ring fused to a pyridine ring.
Uniqueness
1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol is unique due to its specific imidazo[4,5-c]pyridine core structure, which imparts distinct chemical and biological properties. This scaffold is known for its versatility in drug design and its ability to interact with a wide range of biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-propan-2-yl-5H-imidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C9H11N3O/c1-6(2)12-5-11-8-7(12)3-4-10-9(8)13/h3-6H,1-2H3,(H,10,13) |
InChI Key |
OFJZVRSWJANCOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C1C=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B13185815.png)

![N,N-Bis(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13185818.png)
![4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B13185820.png)
![2,5,8-Triazaspiro[3.6]decan-9-one](/img/structure/B13185826.png)
![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13185837.png)



![Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13185858.png)


![5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B13185889.png)
